molecular formula C16H19NO B1597052 4-(Dimethylamino)-4'-methylbenzhydrol CAS No. 93026-72-3

4-(Dimethylamino)-4'-methylbenzhydrol

Cat. No.: B1597052
CAS No.: 93026-72-3
M. Wt: 241.33 g/mol
InChI Key: OFZQBJHOCXPUMM-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-4’-methylbenzhydrol is an organic compound with the molecular formula C15H17NO It is a derivative of benzhydrol, where one of the phenyl groups is substituted with a dimethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4’-methylbenzhydrol typically involves the reaction of 4-(Dimethylamino)benzophenone with a reducing agent. One common method is the reduction of 4-(Dimethylamino)benzophenone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)-4’-methylbenzhydrol can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4’-methylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(Dimethylamino)benzophenone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of 4-(Dimethylamino)-4’-methylbenzyl alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halides or alkoxides in the presence of a suitable solvent and catalyst.

Major Products Formed

    Oxidation: 4-(Dimethylamino)benzophenone.

    Reduction: 4-(Dimethylamino)-4’-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-4’-methylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and dyes.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-4’-methylbenzhydrol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

4-(Dimethylamino)-4’-methylbenzhydrol can be compared with other similar compounds such as:

    4-(Dimethylamino)benzophenone: This compound is structurally similar but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-(Dimethylamino)-4’-methylbenzyl alcohol: This compound is a reduced form of 4-(Dimethylamino)-4’-methylbenzhydrol and has different chemical properties and applications.

    4-(Dimethylamino)benzoic acid: This compound has a carboxyl group instead of a hydroxyl group, which affects its solubility and reactivity.

The uniqueness of 4-(Dimethylamino)-4’-methylbenzhydrol lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-4-6-13(7-5-12)16(18)14-8-10-15(11-9-14)17(2)3/h4-11,16,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZQBJHOCXPUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374363
Record name 4-(Dimethylamino)-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93026-72-3
Record name 4-(Dimethylamino)-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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